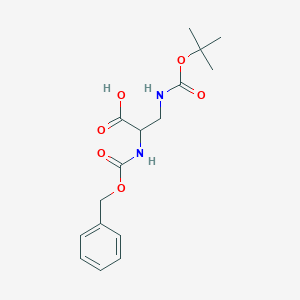

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid

Descripción general

Descripción

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound often used in peptide synthesis and as a protecting group in organic chemistry. This compound is characterized by the presence of both benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amino groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material, such as L-serine, is first protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyloxycarbonyl chloride in the presence of a base like sodium hydroxide.

Introduction of the Boc Group: The hydroxyl group of the intermediate is then converted to an amino group, which is subsequently protected using the tert-butoxycarbonyl (Boc) group. This step involves the reaction of the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large reactors are used to carry out the protection reactions in batches.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Cbz and Boc protecting groups under acidic or basic conditions.

Substitution Reactions: The protected amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Deprotection: Hydrogenation (H2, Pd/C) for Cbz removal and trifluoroacetic acid (TFA) for Boc removal.

Substitution: Nucleophiles such as amines or thiols can react with the protected amino groups under mild conditions.

Major Products:

Deprotected Amino Acids: Removal of the protecting groups yields the free amino acid.

Substituted Derivatives: Reaction with nucleophiles results in substituted amino acid derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of Cbz-Dap(Boc)-OH is in the synthesis of peptides. The compound serves as a protected amino acid in solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups provide stability and protection during the synthesis process, allowing for selective reactions at specific sites on the peptide chain.

Advantages in Peptide Synthesis

- Protection of Functional Groups : The Cbz and Boc groups protect the amino functionalities from unwanted reactions during synthesis.

- Facilitation of Coupling Reactions : The compound can be easily coupled with other amino acids to form desired peptide sequences.

- Deprotection Capability : After synthesis, these protective groups can be removed under mild conditions, allowing for the formation of free amino acids.

Medicinal Chemistry

In medicinal chemistry, Cbz-Dap(Boc)-OH is utilized as a building block for various bioactive peptides and pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting specific biological pathways.

Case Studies

- Antimicrobial Peptides : Research has demonstrated that peptides incorporating Cbz-Dap(Boc)-OH exhibit enhanced antimicrobial activity. These peptides are designed to disrupt bacterial membranes, providing a novel approach to antibiotic development.

- Cancer Therapeutics : Certain derivatives of this compound have shown promise in targeting cancer cells through specific receptor interactions, leading to potential treatments for various cancers.

Biochemical Tools

Beyond its role in drug development, Cbz-Dap(Boc)-OH is also employed as a biochemical tool in research settings. Its use in enzyme assays and studies of protein interactions has been documented.

Applications in Research

- Enzyme Inhibition Studies : The compound can be used to design inhibitors that target specific enzymes involved in metabolic pathways, aiding in the understanding of enzyme kinetics and regulation.

- Protein Interaction Studies : By incorporating Cbz-Dap(Boc)-OH into peptide sequences, researchers can probe protein-protein interactions and elucidate signaling pathways within cells.

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Peptide Synthesis | Used as a protected amino acid in SPPS | Formation of antimicrobial peptides |

| Medicinal Chemistry | Building block for bioactive compounds | Development of cancer therapeutics |

| Biochemical Tools | Utilized in enzyme assays and protein interaction studies | Enzyme inhibition studies |

Mecanismo De Acción

The compound acts primarily as a protecting group in organic synthesis. The Cbz and Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. The protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules.

Comparación Con Compuestos Similares

N-Benzyloxycarbonyl-L-serine: Similar in structure but lacks the Boc group.

N-tert-Butoxycarbonyl-L-serine: Similar in structure but lacks the Cbz group.

Uniqueness: The presence of both Cbz and Boc groups in 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid provides dual protection, making it highly versatile in multi-step synthetic processes. This dual protection allows for selective deprotection and functionalization, which is advantageous in complex organic synthesis.

This compound’s unique combination of protecting groups makes it a valuable tool in the synthesis of peptides and other biologically active molecules, distinguishing it from other similar compounds.

Actividad Biológica

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as Boc-Dap-Bz, is a compound of significant interest in biochemical research due to its potential applications in drug development and therapeutic interventions. This article explores the biological activity of Boc-Dap-Bz, including its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

- Molecular Formula : C₁₆H₂₂N₂O₆

- Molecular Weight : 338.36 g/mol

- CAS Number : 159002-15-0

- Purity : ≥99% (by HPLC)

Boc-Dap-Bz exhibits biological activity primarily through its role as an inhibitor of specific enzymes involved in cellular processes. The compound's structure allows it to interact with various biological targets, potentially modulating enzymatic activity and influencing metabolic pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to Boc-Dap-Bz possess antimicrobial properties. Research has shown that amino acid-based agents can exhibit antibacterial, antifungal, and antiprotozoal activities. These properties are attributed to their ability to disrupt microbial membranes or inhibit essential metabolic pathways within microorganisms .

Enzyme Inhibition

Boc-Dap-Bz has been investigated for its inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. In particular, studies have demonstrated that modifications in the structure of similar compounds can lead to varying degrees of HDAC inhibition, suggesting that Boc-Dap-Bz may also exhibit isoform-selective inhibition .

Case Studies and Research Findings

-

Study on HDAC Inhibition :

- A comparative analysis was conducted on several azumamide analogs, including those structurally related to Boc-Dap-Bz. The study found that certain analogs exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating a potent inhibitory effect. The structural modifications significantly influenced the activity, highlighting the importance of specific functional groups in enhancing potency against particular HDAC isoforms .

- Antimicrobial Activity Assessment :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 338.36 g/mol |

| CAS Number | 159002-15-0 |

| Purity | ≥99% (by HPLC) |

| Antimicrobial Activity | Effective against multiple strains |

| HDAC Inhibition IC50 | 14 - 67 nM (varies by structure) |

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKGPJRAGHSOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399472 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159002-15-0 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.